molecular formula C11H13N3S B2955988 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine CAS No. 100988-20-3

5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2955988
CAS No.: 100988-20-3
M. Wt: 219.31
InChI Key: TZDRLIUGQBKIFY-UHFFFAOYSA-N
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Description

5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-phenylpropyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylpropylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the phenylpropyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiadiazole ring.

Scientific Research Applications

    Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities, such as sensors or electronic devices.

Mechanism of Action

The mechanism of action of 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2-Phenylpropylamine: A structural isomer with similar biological activities but different chemical properties.

    1,3,4-Thiadiazole Derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities and applications.

Uniqueness: 5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine is unique due to the specific combination of the thiadiazole ring and the 2-phenylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8(9-5-3-2-4-6-9)7-10-13-14-11(12)15-10/h2-6,8H,7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDRLIUGQBKIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NN=C(S1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321232
Record name 5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641493
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100988-20-3
Record name 5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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